3-Bromo-2-chloro-4-methyl-1,5-naphthyridine
Description
Properties
IUPAC Name |
3-bromo-2-chloro-4-methyl-1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c1-5-7(10)9(11)13-6-3-2-4-12-8(5)6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOOEUVVEVGYNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=C1Br)Cl)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401250795 | |
| Record name | 1,5-Naphthyridine, 3-bromo-2-chloro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401250795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820704-12-8 | |
| Record name | 1,5-Naphthyridine, 3-bromo-2-chloro-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820704-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Naphthyridine, 3-bromo-2-chloro-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401250795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of 4-methyl-1,5-naphthyridine. The reaction conditions often include the use of bromine and chlorine sources in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Substitution Reactions
The halogen atoms in 3-bromo-2-chloro-4-methyl-1,5-naphthyridine can be replaced by various nucleophiles through nucleophilic substitution reactions:
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Nucleophilic Aromatic Substitution (S_NAr) : The chlorine atom can be substituted by amines or thiols under basic conditions.
Electrophilic Reactions
The compound can also undergo electrophilic reactions due to the electron-withdrawing nature of the halogens:
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Electrophilic Aromatic Substitution : The methyl group can participate in electrophilic substitutions at the naphthyridine ring system.
Oxidation and Reduction
The compound is susceptible to oxidation and reduction processes:
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Oxidation : Can lead to the formation of naphthyridine N-oxides.
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Reduction : Can yield dihydronaphthyridines under specific conditions.
Coupling Reactions
This compound can participate in coupling reactions such as:
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Suzuki Coupling : Involves the reaction with arylboronic acids to form biaryl compounds.
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Heck Reaction : Coupling with alkenes to form substituted alkenes.
Antimicrobial Activity
Studies have shown that naphthyridine derivatives possess antimicrobial properties against various bacterial strains:
| Compound | Activity |
|---|---|
| 3-Bromo derivatives | Effective against E. coli |
| Naphthyridine derivatives | Antitubercular activity |
Antiproliferative Effects
Some studies highlight the cytotoxic effects of naphthyridines on cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzo[b] naphthyridine | HL-60 | Low |
| Benzo[b] naphthyridine | HeLa | Moderate |
Scientific Research Applications
Scientific Research Applications
3-Bromo-2-chloro-4-methyl-1,5-naphthyridine has been extensively studied for its potential applications in several domains:
Medicinal Chemistry
This compound has shown promising biological activities, including:
- Antimicrobial Activity : Research indicates that derivatives of 1,5-naphthyridines exhibit significant antibacterial and antifungal properties. For instance, studies have demonstrated that compounds with similar structures can inhibit the growth of various pathogens, including Staphylococcus aureus and Escherichia coli .
- Antiproliferative Effects : Certain naphthyridine derivatives have been noted for their ability to inhibit cancer cell proliferation. For example, compounds structurally related to this compound have been tested against human cancer cell lines, showing potential as anti-cancer agents .
Synthesis of Complex Organic Molecules
This compound serves as a versatile building block in organic synthesis:
- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are crucial in the synthesis of pharmaceuticals and agrochemicals .
- Functionalization : The compound can undergo various functionalization reactions, such as nucleophilic substitutions and oxidations, leading to the formation of diverse derivatives that can be tailored for specific applications .
Material Science
Due to its unique electronic properties, this compound is explored for use in:
- Organic Light Emitting Diodes (OLEDs) : Its derivatives have potential applications in OLED technology due to their favorable photophysical properties .
- Sensors and Semiconductors : The compound's ability to form metal complexes makes it a candidate for use in sensors and semiconductor materials .
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry highlighted the synthesis of various naphthyridine derivatives, including this compound. The derivatives were tested against a panel of bacterial strains, showing significant inhibition at low concentrations. The structure–activity relationship (SAR) indicated that halogen substituents enhance antimicrobial potency.
Case Study 2: Anticancer Properties
Research conducted by the National Institutes of Health investigated the antiproliferative effects of naphthyridine derivatives on human cancer cell lines. The study found that certain modifications to the naphthyridine core significantly increased cytotoxicity against breast cancer cells, suggesting a promising avenue for drug development.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-bromo-2-chloro-4-methyl-1,5-naphthyridine with structurally related halogenated naphthyridines, focusing on substituent positions, molecular properties, and applications:
Key Differences and Implications:
The 4-methyl group increases lipophilicity, improving membrane permeability in biological systems compared to unsubstituted or polar derivatives (e.g., carboxylate or amine analogs) .
Reactivity :
- Bromine at position 3 is highly reactive in cross-coupling reactions, similar to 3-bromo-1,5-naphthyridine , but the additional chlorine and methyl groups may alter regioselectivity .
- Compounds with iodine (e.g., 3-bromo-8-iodo-1,5-naphthyridine ) exhibit distinct reactivity due to iodine’s polarizability, enabling unique substitution pathways .
Applications :
- 3-Bromo-8-chloro-1,5-naphthyridine derivatives show antimalarial activity when functionalized with amines, highlighting the importance of halogen placement for bioactivity .
- The methyl group in the target compound may enhance metabolic stability compared to 3-bromo-1,5-naphthyridin-4-amine , which could undergo faster oxidative deamination .
Biological Activity
3-Bromo-2-chloro-4-methyl-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Its unique structural features, including bromine and chlorine substituents, contribute to its diverse biological activities. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.
This compound can be synthesized through various methods, including cyclization reactions and electrophilic substitutions. The presence of bromine and chlorine enhances its electrophilic properties, making it reactive in substitution and coupling reactions. This compound serves as a building block for more complex organic molecules in pharmaceutical chemistry .
Biological Activity Overview
The biological activities of this compound have been investigated in several studies, revealing potential applications in antimicrobial and anticancer therapies.
Antimicrobial Activity
Research has shown that this compound exhibits significant antibacterial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 6–7 |
| Escherichia coli | 10–12 |
| Bacillus cereus | 8–10 |
| Pseudomonas aeruginosa | >100 |
These results suggest that while the compound is effective against certain bacteria, it shows limited activity against others like Pseudomonas aeruginosa .
Anticancer Activity
In addition to its antibacterial properties, this compound has demonstrated cytotoxic effects against various cancer cell lines. Studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| A549 (lung cancer) | 10 |
| MCF-7 (breast cancer) | 12 |
The compound's mechanism of action in cancer cells involves the induction of apoptosis and interference with cell signaling pathways related to proliferation and survival .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- DNA Interaction : It may intercalate into DNA strands, disrupting replication processes.
- Signal Transduction Modulation : The compound influences signaling pathways that regulate cell growth and apoptosis.
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Antibacterial Efficacy : A study evaluated its effectiveness against multi-drug resistant strains of Staphylococcus aureus, demonstrating comparable efficacy to standard antibiotics like ciprofloxacin.
- Cancer Research : In vitro studies indicated that this compound could enhance the efficacy of existing chemotherapeutics when used in combination therapies against lung and breast cancers.
- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to target proteins involved in bacterial resistance mechanisms and cancer cell survival pathways.
Q & A
Q. What are the established synthetic routes for preparing 3-Bromo-2-chloro-4-methyl-1,5-naphthyridine, and how do reaction conditions influence yield?
The compound can be synthesized via sequential halogenation of a methyl-substituted 1,5-naphthyridine precursor. A common approach involves:
- Bromination : Reacting 2-chloro-4-methyl-1,5-naphthyridine with bromine (Br₂) in carbon tetrachloride (CCl₄) under reflux, followed by pyridine to neutralize HBr byproducts .
- Chlorination : Phosphoryl chloride (POCl₃) or a POCl₃/PCl₅ mixture can introduce chlorine at the 2-position under reflux conditions .
Key variables : - Temperature : Higher temperatures (>100°C) improve halogenation rates but may promote side reactions (e.g., dihalogenation).
- Solvent polarity : CCl₄ minimizes nucleophilic interference, while pyridine acts as both solvent and acid scavenger .
Typical yields range from 27–65%, depending on stoichiometry and purification methods (e.g., column chromatography vs. recrystallization) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR :
- ¹H NMR : Methyl groups (δ ~2.5 ppm) and aromatic protons (δ 7.5–9.0 ppm) confirm substitution patterns.
- ¹³C NMR : Halogenated carbons (C-Br: δ ~110 ppm; C-Cl: δ ~125 ppm) and methyl carbons (δ ~20 ppm) aid structural assignment .
- Mass spectrometry : Exact mass (e.g., 227.9527 Da via HRMS) validates molecular formula (C₉H₆BrClN₂) and isotopic patterns .
- IR : Stretching frequencies for C-Br (~550 cm⁻¹) and C-Cl (~750 cm⁻¹) distinguish halogens .
Advanced Research Questions
Q. How do steric and electronic effects of the methyl, bromo, and chloro substituents influence reactivity in cross-coupling reactions?
The methyl group at position 4 exerts steric hindrance, limiting nucleophilic attack at adjacent positions. Bromine (position 3) is more reactive than chlorine (position 2) in Suzuki-Miyaura couplings due to:
- Electronegativity : Cl withdraws electron density, reducing oxidative addition efficiency for Pd catalysts.
- Leaving group ability : Br⁻ is a better leaving group than Cl⁻, favoring transmetalation steps .
Example : In Pd-catalyzed amination, bromine undergoes substitution at 80°C, while chlorine remains inert under similar conditions .
Q. How can contradictory data on regioselectivity in halogenation reactions be resolved?
Conflicting reports on halogenation sites may arise from:
- Substrate purity : Trace impurities (e.g., residual solvents) can redirect reactivity.
- Reaction monitoring : Use HPLC or in situ FTIR to track intermediate formation .
Case study : Bromination of 1,5-naphthyridine derivatives yields mono- or di-substituted products depending on Br₂ stoichiometry (1 eq. vs. excess) and reaction time . Validate via controlled experiments with purified intermediates.
Q. What computational methods predict the tautomeric stability of this compound derivatives?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) assess:
- Tautomer energy differences : Compare enol vs. keto forms using Gibbs free energy.
- Solvent effects : Polarizable Continuum Models (PCM) simulate aqueous vs. nonpolar environments .
Example : Methyl and halogen substituents increase tautomeric stabilization by 5–10 kcal/mol compared to unsubstituted analogs .
Methodological Notes
- Synthetic Optimization : Use Design of Experiments (DoE) to optimize temperature, solvent, and catalyst ratios.
- Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., XRD for crystal structure vs. NMR for solution-state conformation) .
- Safety : Handle halogenating agents in fume hoods with explosion-proof equipment (per SDS guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
